

# α7 Nicotinic Acetylcholine Receptor Partial Agonist BMS-902483: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in various physiological processes, including cognition, inflammation, and neuronal signaling. Developed by Bristol Myers Squibb, this compound has been investigated for its potential therapeutic effects in neurological and psychiatric disorders characterized by cognitive impairment, such as schizophrenia. This technical guide provides a comprehensive overview of the available preclinical data on BMS-902483 and its closely related analog, BMS-933043, summarizing its pharmacological profile, efficacy in animal models, and the underlying experimental methodologies. The development of BMS-902483 has been discontinued, and no clinical trial data is publicly available.

## **Pharmacological Profile**

**BMS-902483** and its analog BMS-933043 exhibit high affinity and partial agonist activity at the  $\alpha$ 7 nAChR. As partial agonists, they bind to the receptor and elicit a response that is lower than that of the endogenous full agonist, acetylcholine. This property is thought to offer a favorable therapeutic window, potentially minimizing receptor desensitization and providing a more sustained modulatory effect.

#### In Vitro Characterization



The in vitro pharmacological properties of **BMS-902483** and BMS-933043 have been characterized using various assays, including radioligand binding, calcium fluorescence imaging, and electrophysiology.

Table 1: In Vitro Pharmacological Data for BMS-902483 & BMS-933043

| Parameter                       | BMS-902483                                                           | BMS-933043                                                                                            | Receptor/Assay<br>Condition                                                                                   |
|---------------------------------|----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Binding Affinity (Ki)           | Low nanomolar affinity[1]                                            | 3.3 nM (rat), 8.1 nM<br>(human)[1]                                                                    | Native rat and recombinant human α7 nAChRs                                                                    |
| Functional Potency<br>(EC50)    | 9.3 nM (FLIPR)[2][3],<br>140 nM<br>(Electrophysiology,<br>rat)[2][3] | 23.4 nM (Calcium fluorescence assay) [1], 0.14 μM (rat), 0.29 μM (human) (Wholecell voltage clamp)[1] | FLIPR α7 assay, Rat<br>α7 nAChR<br>electrophysiology,<br>HEK293 cells<br>expressing rat or<br>human α7 nAChRs |
| Efficacy (vs.<br>Acetylcholine) | ~60% of maximal acetylcholine response[1]                            | 67% (rat), 78% (human) (net charge transfer)[1]                                                       | Cells expressing rat or human α7 nAChRs                                                                       |
| Selectivity (IC50/Ki)           | 5-HT3A IC50 = 480<br>nM[2][3]                                        | >300-fold weaker at 5-<br>HT3A receptors (Ki =<br>2,451 nM; IC50 =<br>8,066 nM)[1]                    | Human 5-HT3A<br>receptors                                                                                     |

## Preclinical Efficacy in Models of Cognitive Impairment

The procognitive effects of **BMS-902483** and BMS-933043 have been evaluated in several rodent models relevant to the cognitive deficits observed in schizophrenia.

Table 2: In Vivo Efficacy of BMS-902483 & BMS-933043 in Preclinical Models



| Preclinical<br>Model                                | Species    | Compound         | Dose Range                                                                  | Effect                                                         |
|-----------------------------------------------------|------------|------------------|-----------------------------------------------------------------------------|----------------------------------------------------------------|
| Novel Object<br>Recognition                         | Mice       | BMS-902483       | MED: 0.1<br>mg/kg[1]                                                        | Improved 24h novel object recognition memory.[1]               |
| Mice                                                | BMS-933043 | 0.1-10 mg/kg, sc | Improved 24-<br>hour novel object<br>recognition<br>memory.[4]              |                                                                |
| MK-801-Induced Deficit in Attentional Set- Shifting | Rats       | BMS-902483       | MED: 3 mg/kg[1]                                                             | Reversed MK-<br>801-induced<br>deficits.[1]                    |
| Rats                                                | BMS-933043 | 1-10 mg/kg, po   | Reversed MK-<br>801-induced<br>deficits in set-<br>shift<br>performance.[4] |                                                                |
| Ketamine-<br>Induced Auditory<br>Gating Deficit     | Rats       | BMS-902483       | -                                                                           | Reversed ketamine-induced deficits.                            |
| Rats                                                | BMS-933043 | 0.56-3 mg/kg, sc | Improved auditory gating in rats treated with S(+)ketamine.[4]              |                                                                |
| Ex Vivo Hippocampal Long-Term Potentiation (LTP)    | Mice       | BMS-902483       | -                                                                           | Enhanced ex<br>vivo hippocampal<br>LTP 24h after<br>dosing.[1] |



| MK-801-Induced Deficits in Y- Maze Performance       | Mice | BMS-933043 | 1-10 mg/kg, sc   | Reversed MK-<br>801-induced<br>deficits.[4]                       |
|------------------------------------------------------|------|------------|------------------|-------------------------------------------------------------------|
| Neonatal PCP-<br>Induced Deficits<br>in Set-Shifting | Rats | BMS-933043 | 0.1-3 mg/kg, po  | Reduced trials to complete extradimensional shift.[4]             |
| Mismatch<br>Negativity (MMN)                         | Rats | BMS-933043 | 0.03-3 mg/kg, sc | Improved MMN<br>in neonatal<br>phencyclidine-<br>treated rats.[4] |

# Signaling Pathways and Experimental Workflows α7 Nicotinic Acetylcholine Receptor Signaling

Activation of the  $\alpha7$  nAChR, a ligand-gated ion channel, leads to the influx of cations, primarily Ca2+. This influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory. The partial agonism of **BMS-902483** modulates these pathways.





Click to download full resolution via product page

α7 nAChR signaling pathway activated by **BMS-902483**.



## **Experimental Workflow: Preclinical Cognitive Testing**

The evaluation of **BMS-902483**'s efficacy in rodent models of cognitive impairment typically follows a standardized workflow, from drug administration to behavioral assessment.



Click to download full resolution via product page

Generalized workflow for preclinical efficacy testing.

### **Detailed Experimental Protocols**

Detailed, step-by-step protocols for the specific studies involving **BMS-902483** are not publicly available. The following are generalized methodologies for the key experiments cited, based on standard practices in the field.

#### **Novel Object Recognition (NOR) Test**

This test assesses recognition memory in rodents.

- Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
- Training/Familiarization Phase (T1): Two identical objects are placed in the arena, and each
  mouse is allowed to explore them for a defined duration (e.g., 5-10 minutes). The time spent
  exploring each object is recorded.
- Inter-trial Interval: The mouse is returned to its home cage for a specific period (e.g., 24 hours for long-term memory assessment).
- Testing Phase (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.
- Data Analysis: A discrimination index is calculated: (Time exploring novel object Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition



memory.

#### MK-801-Induced Deficit in Attentional Set-Shifting Task

This task evaluates cognitive flexibility in rats.

- Apparatus: A digging maze with two pots, each containing a different digging medium and a distinct odor. A food reward is buried in one pot.
- Training: Rats are trained to associate the food reward with a specific dimension (e.g., digging medium or odor).
- Drug Administration: Rats are administered the NMDA receptor antagonist MK-801 to induce cognitive deficits, followed by the administration of BMS-902483 or vehicle.
- Testing: The rats are presented with a series of discrimination problems:
  - Intra-dimensional Shift (IDS): New exemplars of the same relevant dimension are introduced.
  - Extra-dimensional Shift (EDS): The previously irrelevant dimension becomes the new relevant dimension for finding the reward.
- Data Analysis: The number of trials required to reach a criterion of consecutive correct choices is measured. Impaired performance is indicated by an increased number of trials to criterion, particularly during the EDS phase.

#### **Auditory Gating (P50 Suppression)**

This paradigm measures sensory gating, a pre-attentive filtering process that is deficient in schizophrenia.

- Electrode Implantation: Rats are surgically implanted with recording electrodes over the hippocampus or auditory cortex.
- Stimulation Paradigm: A paired-click paradigm is used, consisting of two identical auditory clicks (S1 and S2) separated by a 500 ms inter-stimulus interval.



- Drug Administration: A psychotomimetic agent like ketamine is administered to disrupt sensory gating, followed by BMS-902483 or vehicle.
- Recording: Evoked potentials (event-related potentials, ERPs) are recorded in response to the paired clicks. The P50 component (a positive wave occurring around 50 ms poststimulus) is analyzed.
- Data Analysis: The ratio of the P50 amplitude in response to the second click (S2) to the first click (S1) is calculated (T/C ratio). A higher ratio indicates a deficit in sensory gating.

#### **Ex Vivo Hippocampal Long-Term Potentiation (LTP)**

LTP is a cellular model of synaptic plasticity underlying learning and memory.

- Slice Preparation: Hippocampal slices are prepared from mice previously treated with BMS-902483 or vehicle.
- Recording: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).
- Baseline Recording: Baseline synaptic responses are recorded by delivering single pulses at a low frequency.
- LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation) is delivered to induce LTP.
- Post-HFS Recording: Synaptic responses are monitored for an extended period (e.g., 60 minutes) after HFS.
- Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline.

#### **In Vitro Assays**

• FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay:



- $\circ$  Cells expressing the  $\alpha 7$  nAChR are plated in a microplate and loaded with a calciumsensitive fluorescent dye.
- BMS-902483 is added at various concentrations.
- The change in fluorescence, indicating intracellular calcium influx upon receptor activation, is measured using a FLIPR instrument.
- EC50 values are calculated from the concentration-response curves.
- Whole-Cell Patch-Clamp Electrophysiology:
  - A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing α7 nAChRs.
  - The membrane patch is ruptured to allow electrical access to the cell's interior.
  - The cell's membrane potential is clamped at a holding potential.
  - BMS-902483 is applied, and the resulting ionic currents flowing through the α7 nAChR channels are recorded.
  - Efficacy is determined by comparing the maximal current induced by BMS-902483 to that induced by a full agonist like acetylcholine.
- Radioligand Binding Assay:
  - Membranes from cells or tissues expressing α7 nAChRs are prepared.
  - $\circ$  The membranes are incubated with a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [3H]-methyllycaconitine).
  - Increasing concentrations of unlabeled BMS-902483 are added to compete with the radioligand for binding.
  - The amount of bound radioactivity is measured, and the concentration of BMS-902483 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.



• The binding affinity (Ki) is calculated from the IC50 value.

#### Conclusion

BMS-902483 is a potent and selective  $\alpha 7$  nAChR partial agonist that has demonstrated procognitive effects in a range of preclinical models of cognitive impairment relevant to schizophrenia. Its pharmacological profile suggests a mechanism that could offer therapeutic benefits by modulating cholinergic signaling in brain regions critical for learning and memory. Despite the promising preclinical data, the development of BMS-902483 was discontinued by Bristol Myers Squibb for reasons that have not been publicly disclosed. No clinical trial data on the safety, tolerability, or efficacy of BMS-902483 in humans is available. This technical guide summarizes the currently accessible scientific information on this compound, providing a valuable resource for researchers in the field of nicotinic receptor pharmacology and cognitive neuroscience.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptors at Glutamate Synapses Facilitate Long-Term Depression or Potentiation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a hybrid series of potent and selective agonists of α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [α7 Nicotinic Acetylcholine Receptor Partial Agonist BMS-902483: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15619150#7-nicotinic-acetylcholine-receptor-partial-agonist-bms-902483]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com